1-Azabicyclo[3.2.2]nonane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
283-20-5 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
1-azabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C8H15N/c1-2-8-3-6-9(5-1)7-4-8/h8H,1-7H2 |
InChI Key |
RASGVORPWAYILQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCN(C1)CC2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Azabicyclo 3.2.2 Nonane and Its Structural Analogues
Foundational and Rearrangement-Based Synthetic Strategies
Traditional approaches to the 1-azabicyclo[3.2.2]nonane core often rely on rearrangement reactions of pre-existing bicyclic systems. These methods, while foundational, remain relevant for their efficiency and applicability in generating a range of derivatives.
The Beckmann rearrangement and the Schmidt reaction are classical methods for ring expansion and have been successfully applied to the synthesis of azabicyclo[3.2.2]nonanes. nih.govualberta.caresearchgate.net Both reactions typically start from a bicyclo[2.2.2]octan-2-one precursor.
In the Beckmann rearrangement pathway, the starting ketone is first converted to its corresponding oxime. ualberta.ca Treatment of this oxime with an acid catalyst, such as hydroxylamine-O-sulfonic acid in glacial acetic acid, induces a rearrangement to form a lactam, specifically an azabicyclo[3.2.2]nonan-2-one. researchgate.net Subsequent reduction of this lactam, commonly with a powerful reducing agent like lithium aluminum hydride (LiAlH4), yields the desired this compound ring system. ualberta.ca This method is advantageous for its good yields and the ability to introduce substituents by modifying the initial ketone. For instance, the Beckmann rearrangement of 3-carboxybicyclo[3.2.1]octane oximes has been shown to selectively produce functionalized 7-oxo-6-azabicyclo[3.2.2]nonanes in good yields. core.ac.ukresearchgate.net
The Schmidt reaction provides an alternative route to the same lactam intermediate from the bicyclo[2.2.2]octan-2-one. nih.govresearchgate.net This reaction involves treating the ketone with hydrazoic acid (HN3) in the presence of a strong acid catalyst. The reaction proceeds through a mechanism involving the addition of the azide (B81097) to the protonated carbonyl, followed by a rearrangement with the expulsion of nitrogen gas to form the ring-expanded lactam. wikipedia.org Similar to the Beckmann rearrangement product, this lactam is then reduced to afford the final azabicyclo[3.2.2]nonane. nih.govresearchgate.net The Schmidt reaction has been utilized in the synthesis of various azabicyclic systems, including bridged homopiperazines. acs.org
Table 1: Comparison of Beckmann and Schmidt Reactions for Azabicyclo[3.2.2]nonane Synthesis
| Reaction | Starting Material | Key Reagents | Intermediate | Final Product | Key Advantages |
|---|---|---|---|---|---|
| Beckmann Rearrangement | Bicyclo[2.2.2]octan-2-one | 1. Hydroxylamine 2. Acid catalyst (e.g., H₂SO₄, PPA) | Oxime, then Lactam (Azabicyclo[3.2.2]nonan-2-one) | This compound (after reduction) | Good yields, allows for diverse substitutions. |
| Schmidt Reaction | Bicyclo[2.2.2]octan-2-one | Hydrazoic acid (HN₃), Strong acid catalyst | Lactam (Azabicyclo[3.2.2]nonan-2-one) | This compound (after reduction) | Direct conversion of ketone to lactam. |
The Cinchona alkaloids, such as cinchonine (B1669041) and cinchonidine (B190817), serve as chiral precursors for the enantioselective synthesis of this compound derivatives through molecular rearrangements. researchgate.netacs.orgnih.gov This approach, often termed the "second Cinchona rearrangement," involves the solvolysis of C9-mesylated Cinchona alkaloids. acs.orgnih.govresearchgate.net
The process begins with the mesylation of the C9 hydroxyl group of cinchonidine or cinchonine. acs.org Heating these mesylated derivatives in a suitable solvent like methanol, ethanol, or 2,2,2-trifluoroethanol (B45653) leads to a ring expansion of the quinuclidine (B89598) core, affording 1-azabicyclo[3.2.2]nonanes functionalized at the C3 position. acs.orgnih.gov The nature of the solvent influences the reaction's selectivity and product distribution. For example, using the more polar solvent 2,2,2-trifluoroethanol can lead to a highly selective reaction. acs.org The newly introduced substituent at C3 and the adjacent quinolyl group at C2 typically adopt quasi-equatorial positions. acs.orgnih.gov These C3-oxygenated products can be further converted to the corresponding 1-azabicyclo[3.2.2]nonan-3-ones. acs.orgnih.gov This method provides a reliable route to enantiopure this compound derivatives, leveraging the inherent chirality of the starting Cinchona alkaloids. acs.org
Intramolecular cyclization strategies provide a powerful means to construct the this compound framework. A common approach involves the alkylation of a suitable nitrogen-containing precursor followed by a ring-closing reaction.
One notable example is the synthesis of 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane. In a racemic synthesis, N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine is alkylated with an appropriate bromoalkyltetrahydropyran. sci-hub.stresearcher.lifeacs.orgnih.govacs.orgfigshare.com The resulting intermediate undergoes a ring-opening and subsequent aminocyclization sequence to furnish the desired bicyclic product. sci-hub.stresearcher.lifeacs.orgnih.govacs.orgfigshare.com An alternative synthesis involves the alkylation of N-(1-(pyridin-3-ylethylidene)propan-2-amine). sci-hub.stresearcher.lifenih.govacs.orgfigshare.com
Another strategy involves the cyclization of 5-chlorocarbonylcyclooctene using a Lewis acid catalyst like aluminum trichloride (B1173362) to form bicyclo[3.2.2]nona-9-one, which can then be converted to the corresponding azabicycle. ichem.md Furthermore, intramolecular cyclization of 1-[2-(adamantan-1-yl)-2-hydroxyethyl]-1,2,3,6-tetrahydropyridines, induced by trifluoromethanesulfonic acid, leads to substituted 1-azabicyclo[3.3.1]non-3-enes through a carbocationic pathway accompanied by a Wagner-Meerwein rearrangement. researchgate.net
Advanced and Stereocontrolled Synthetic Approaches
More recent synthetic efforts have focused on developing advanced, highly stereocontrolled methods for constructing the this compound system, often employing metal catalysis and enantioselective strategies.
Metal-catalyzed cycloaddition reactions have emerged as a powerful tool for the direct construction of the azabicyclo[3.2.2]nonane ring system. acs.orgacs.orgresearchgate.netemory.edu Rhodium catalysts, in particular, have proven to be highly effective in this regard.
A prominent example is the dirhodium tetracarboxylate-catalyzed decomposition of vinyldiazoacetates in the presence of heterodienes like N-protected 1,2-dihydropyridines or 1-methyl-2-pyridones. acs.orgacs.orgresearchgate.net This reaction proceeds via a [3+4] cycloaddition, which involves a tandem cyclopropanation/Cope rearrangement sequence, to directly form the 6-azabicyclo[3.2.2]nonane skeleton. acs.orgacs.org The regioselectivity of this reaction can be influenced by the steric properties of the rhodium catalyst and the structure of the vinyldiazoacetate. emory.eduund.edu For instance, bulkier catalysts like rhodium pivalate (B1233124) tend to favor cyclopropanation at the double bond closer to the nitrogen atom in the dihydropyridine (B1217469) ring. acs.org
The development of enantioselective and diastereoselective methods is crucial for accessing stereochemically pure this compound derivatives, which is often a requirement for their biological applications.
Enantioselective syntheses have been achieved using various strategies. In the context of the Cinchona rearrangement, the use of enantiopure cinchonine or cinchonidine as starting materials directly leads to enantiopure this compound products. acs.orgnih.gov In another approach for synthesizing 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane, enantioselectivity is achieved by using imines derived from (+)- or (-)-2-hydroxy-3-pinanone as chiral auxiliaries. sci-hub.stresearcher.lifeacs.orgnih.govacs.orgfigshare.com This method has been shown to produce the desired compounds with excellent enantiomeric excess (>99.5% ee). sci-hub.stresearcher.lifenih.govacs.orgfigshare.com
Asymmetric induction in rhodium-catalyzed cycloadditions can be achieved by using chiral auxiliaries, such as (S)-lactate methyl ester, or by employing chiral dirhodium catalysts like dirhodium tetraprolinates. acs.orgacs.orgresearchgate.net These chiral catalysts can control the stereochemical outcome of the cyclopropanation/Cope rearrangement cascade.
Diastereoselective control has also been demonstrated in the protonation of enolates derived from bicyclic ketones. lookchem.com For example, the kinetic protonation of exocyclic enolates of 6-azabicyclo[3.2.2]nonane systems can be controlled to favor the formation of a specific diastereomer. lookchem.com This stereocontrol is influenced by the position of the nitrogen atom within the bicyclic framework. lookchem.com
Table 2: Summary of Stereocontrolled Syntheses of this compound Derivatives
| Method | Chiral Source/Control Element | Resulting Stereochemistry | Example Application |
|---|---|---|---|
| Cinchona Rearrangement | Enantiopure Cinchona alkaloids (cinchonine/cinchonidine) | Enantiopure | Synthesis of C3-functionalized 1-azabicyclo[3.2.2]nonanes. acs.orgnih.gov |
| Chiral Auxiliary Approach | Imines from (+)- or (-)-2-hydroxy-3-pinanone | Enantioselective (>99.5% ee) | Synthesis of 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane. sci-hub.stresearcher.life |
| Rhodium-Catalyzed Cycloaddition | Chiral dirhodium catalysts (e.g., dirhodium tetraprolinates) | Asymmetric induction | Construction of the 6-azabicyclo[3.2.2]nonane ring system. acs.orgacs.org |
| Diastereoselective Protonation | Kinetic control of enolate quenching | Diastereoselective | Formation of specific diastereomers of substituted 6-azabicyclo[3.2.2]nonanes. lookchem.com |
Multi-Component and Cascade Methodologies in Azabicyclo[3.2.2]nonane Synthesis
While direct multi-component reactions (MCRs) for the synthesis of the parent this compound are not extensively documented, cascade or tandem reactions provide an efficient means to construct substituted analogues and related azabicyclic systems. These reactions combine multiple bond-forming events in a single operational step, often from simpler starting materials, thereby increasing synthetic efficiency.
One notable cascade approach involves a ring opening followed by an aminocyclization sequence. This has been successfully employed in the synthesis of 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane. acs.org The process starts with the alkylation of an imine, such as N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine, with a suitable bromoalkyltetrahydropyran. The resulting intermediate is then elaborated through a ring-opening of the tetrahydropyran (B127337) ring and subsequent intramolecular cyclization to furnish the desired azabicyclo[3.2.2]nonane framework. acs.org
Analogous cascade strategies have been reported for the synthesis of the closely related azabicyclo[3.3.1]nonane core, which can provide insight into potential pathways for the [3.2.2] system. For instance, a tandem Michael addition–Claisen condensation reaction has been utilized to create a tricyclic system containing the bicyclo[3.3.1]nonane core. rsc.org Similarly, double Mannich reactions involving β-keto esters and pre-formed dioxazepanes have proven effective for constructing diversely substituted azabicyclo[3.3.1]nonanes. rsc.org These examples highlight the power of cascade reactions in rapidly assembling complex bicyclic structures from acyclic or monocyclic precursors.
Another relevant strategy is the Beckmann or Schmidt rearrangement of bicyclo[2.2.2]octan-2-ones to form the corresponding lactam. This lactam, an azabicyclo[3.2.2]nonan-one, serves as a key intermediate which can then be reduced to the final this compound derivative. nih.gov This two-step sequence, while not a single-pot cascade, represents a highly effective and common pathway to the core structure. nih.gov
Post-Synthetic Functionalization and Derivatization Reactions of the this compound Scaffold
Once the this compound core is established, its chemical utility is greatly expanded through a variety of post-synthetic modifications. These reactions allow for the introduction of diverse functional groups at specific positions, enabling the fine-tuning of the molecule's properties for various applications.
Nucleophilic Displacement Reactions at Key Positions of the Azabicyclic Core
Nucleophilic displacement is a powerful tool for introducing functionality onto the this compound skeleton. A well-documented approach involves the rearrangement of cinchona alkaloids. Mesylates prepared from these alkaloids undergo a cage extension rearrangement upon treatment with various nucleophiles, leading to the formation of new this compound derivatives. researchgate.net This reaction, sometimes termed the "second Cinchona rearrangement," proceeds via solvolysis of the C9-mesylated cinchona derivatives. researchgate.netacs.org The displacement of the mesylate leaving group is accompanied by a ring expansion, affording the [3.2.2]azabicyclic framework. researchgate.net
This methodology has been successfully demonstrated with a range of nucleophiles. For example, using water, potassium cyanide, or phthalimide (B116566) as the nucleophile can generate the corresponding substituted 1-azabicyclo[3.2.2]nonanes in moderate yields. researchgate.net The reaction's stereoselectivity is noteworthy, with the newly introduced substituent and the adjacent quinolyl group typically adopting quasi-equatorial positions. researchgate.netacs.org This stereoselective capture is rationalized by the involvement of chiral, nonplanar carbocation intermediates. nih.gov
Another key functionalization handle is the amine group present in derivatives like 1-azabicyclo[3.2.2]nonan-3-amine. This amine can participate in N-arylation reactions. For instance, reaction with chloropyrimidines under reflux conditions in butan-1-ol, using a base such as diisopropylethylamine (DIPEA), leads to the formation of pyrimidine-substituted azabicyclononanes. nih.gov
| Starting Material | Reagent/Nucleophile | Product Type | Reference |
| C9-Mesylated Cinchona Alkaloids | Water, Potassium Cyanide, Phthalimide | Substituted 1-Azabicyclo[3.2.2]nonanes | researchgate.net |
| C9-Mesylated Cinchonidine/Cinchonine | Alcohols (MeOH, EtOH), Sodium Benzoate | Oxygenated 1-Azabicyclo[3.2.2]nonanes | acs.org |
| Azabicyclo[3.2.2]nonane amine derivative | 4-Chloro-6-methylpyrimidin-2-amine, DIPEA | N-pyrimidinyl-azabicyclo[3.2.2]nonane | nih.gov |
| 2,5-Disubstituted Quinuclidine with C9-mesyloxy group | Lithium Halides, followed by Silver Salt | Halogenated/Ring-Expanded 1-Azabicyclo[3.2.2]nonanes | nih.gov |
Controlled Oxidation and Reduction Transformations of this compound
The this compound scaffold can undergo controlled oxidation and reduction reactions to introduce or modify functional groups, further diversifying the available derivatives. researchgate.net These transformations are crucial for accessing different oxidation states of the molecule, which can be essential for its intended biological activity or for use as a synthetic intermediate. smolecule.com
Reduction Reactions: A primary application of reduction is the conversion of lactam intermediates, formed via Beckmann or Schmidt rearrangements, into the corresponding amines. The reduction of the amide carbonyl within the azabicyclo[3.2.2]nonan-one ring system is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄), yielding the saturated this compound core. nih.gov Similarly, other carbonyl functionalities that may be present on the scaffold can be reduced. For example, a ketone can be reduced to the corresponding alcohol, again using reagents such as lithium aluminum hydride. evitachem.com
Oxidation Reactions: Oxidation reactions offer pathways to introduce oxygen-containing functional groups. The tertiary amine at the bridgehead nitrogen can be oxidized to form the corresponding N-oxide. More vigorous oxidation can be performed on other parts of the molecule. While specific, detailed examples for the this compound parent are sparse in the provided literature, general oxidizing agents such as potassium permanganate (B83412) and hydrogen peroxide are noted as being applicable for creating oxidized derivatives of related structures. The resulting ketones, such as 1-azabicyclo[3.2.2]nonan-3-one, are valuable intermediates themselves, as they can undergo further reactions like enolization. acs.org
| Transformation | Substrate | Reagent(s) | Product | Reference |
| Reduction | Azabicyclo[3.2.2]nonan-one (Lactam) | Lithium Aluminum Hydride (LiAlH₄) | This compound amine | , nih.gov |
| Reduction | Carbonyl group (e.g., ketone) | Lithium Aluminum Hydride (LiAlH₄) | Alcohol | evitachem.com |
| Oxidation | This compound derivative | General Oxidizing Agents (e.g., KMnO₄, H₂O₂) | Oxidized derivatives (e.g., N-oxides, ketones) | , smolecule.com |
| Oxidation | C3-alkoxy-1-azabicyclo[3.2.2]nonane | (Specific conditions not detailed) | 1-Azabicyclo[3.2.2]nonan-3-one | researchgate.net |
Structural Characterization and Spectroscopic Elucidation of 1 Azabicyclo 3.2.2 Nonane Architectures
Application of Advanced Spectroscopic Techniques for Structural Determination
A combination of nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, mass spectrometry (MS), and infrared (IR) spectroscopy provides a powerful arsenal (B13267) for the complete characterization of 1-azabicyclo[3.2.2]nonane-based molecules.
NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives in solution. mdpi.com One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of protons and carbons within the molecule. tcrjournal.com However, due to the complex and often overlapping signals arising from the bicyclic framework, two-dimensional (2D) NMR experiments are frequently employed for definitive assignments. mdpi.com
Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) are used to identify proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. ualberta.caualberta.ca These 2D NMR methods are crucial for assigning the resonances of the bridgehead protons and carbons, as well as substituents on the ring system. mdpi.comualberta.ca In some instances, the signals of protons and adjacent carbons in the azabicyclo-nonane ring system can be significantly broadened. mdpi.com
Solid-state NMR, specifically ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR, has been utilized to study this compound derivatives in the solid state, providing information about the molecular conformation and intermolecular interactions within a crystal lattice. tandfonline.com
Table 1: Representative NMR Data for this compound Derivatives
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Reference |
| This compound | ¹H | Varies | Multiplets | Not reported | nih.gov |
| This compound | ¹³C | Varies | Not reported | Not reported | nih.gov |
| 2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane | ¹H | 1.30-4.00 | Multiplets | Not reported | ichem.md |
| 2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane | ¹³C | 14.40-186.54 | Not reported | Not reported | ichem.md |
Note: Specific chemical shifts and coupling constants are highly dependent on the substitution pattern and the solvent used for analysis. The data presented here are illustrative.
Single-crystal X-ray diffraction analysis provides the most definitive and precise three-dimensional structural information for this compound derivatives in the solid state. sci-hub.stresearchgate.net This technique allows for the unambiguous determination of bond lengths, bond angles, and torsional angles, which collectively define the conformation of the bicyclic system. researchgate.net
X-ray crystallography is particularly valuable for establishing the absolute configuration of chiral centers and resolving stereochemical ambiguities, especially in molecules with multiple stereogenic centers. mdpi.comsci-hub.st For instance, in derivatives of this compound synthesized from Cinchona alkaloids, X-ray analysis has been instrumental in confirming the stereochemistry of newly formed chiral centers. acs.org It has been noted that discrepancies can exist between solid-state (X-ray) and solution-phase (NMR) structures, which may be attributed to solvent effects or different dynamic conformations.
Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of this compound derivatives and for obtaining information about their fragmentation patterns. mdpi.comsphinxsai.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. tcrjournal.com
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the molecule. mdpi.comontosight.ai For example, the N-H stretching vibrations in amino-substituted 1-azabicyclo[3.2.2]nonanes typically appear around 3300 cm⁻¹. The characteristic absorptions in the IR spectrum provide complementary information to NMR and MS data for the comprehensive structural confirmation of these compounds. mdpi.comontosight.ai
Conformational Analysis and Dynamic Stereochemistry of the this compound Ring System
The this compound framework, while rigid, possesses a degree of conformational flexibility that influences its chemical and biological properties. Understanding the dynamic stereochemistry of this ring system is crucial for a complete structural characterization.
The conformational dynamics of the this compound ring system are complex and can involve processes such as ring inversion and pseudorotation. Due to the bridged nature of the molecule, full ring inversion is often restricted. smolecule.com However, localized conformational changes within the larger seven-membered ring can occur.
Variable-temperature NMR studies have been employed to investigate these dynamic processes. For the related 3-azabicyclo[3.2.2]nonane, a conformational process that equilibrates the methylene (B1212753) protons of the CH₂NCH₂ moiety becomes slow on the NMR timescale at temperatures below approximately -140°C. researchgate.net This observation has been interpreted in terms of either ring inversion of the seven-membered ring or a limited pseudorotation of the six-membered ring. researchgate.net
The conformational preferences and energetics of the this compound system are governed by a variety of intramolecular interactions. These include steric repulsion between substituents, torsional strain, and transannular interactions between non-bonded atoms across the ring system.
Reactivity Profiles and Mechanistic Investigations of 1 Azabicyclo 3.2.2 Nonane
Fundamental Reactivity Patterns of the 1-Azabicyclo[3.2.2]nonane Moiety
The rigid, caged structure of this compound derivatives plays a crucial role in determining the stereochemical outcome of reactions. For instance, in C9-fluorinated quinine (B1679958) alkaloids that rearrange to form this compound systems, the molecular architecture dictates an anti-relationship between the fluorine atom and the protonated tertiary amine. researchgate.netnih.gov This contrasts with the gauche conformation observed in the original quinuclidine (B89598) core, highlighting the influence of the bicyclic framework on conformational preferences. researchgate.netnih.gov
The this compound moiety can undergo a variety of chemical transformations, including oxidation, reduction, and substitution reactions, making it a versatile building block in organic synthesis. These reactions allow for the creation of a diverse range of derivatives with potentially altered physicochemical and biological properties.
Detailed Studies of Reaction Mechanisms Involving this compound
Elucidation of Cycloaddition Pathways (e.g., [3+4] Cycloadditions)
The construction of the this compound ring system can be achieved through cycloaddition reactions. One notable example is the rhodium carboxylate-catalyzed decomposition of vinyldiazoacetates in the presence of N-phenoxycarbonyl protected 1,2-dihydropyridines or 1-methyl-2-pyridones. This process leads to the formation of the 6-azabicyclo[3.2.2]nonane skeleton through a tandem cyclopropanation/Cope rearrangement, which can be considered a formal [3+4] cycloaddition. acs.org
While direct asymmetric [8+4] cycloadditions have been explored for constructing related bicyclic systems, the development of such reactions for 1-azabicyclo[3.2.2]nonanes remains an area of interest. rsc.org The synthesis of various azabicyclic frameworks often relies on cycloaddition strategies, highlighting the importance of these pathways in accessing complex molecular architectures. acs.orgugr.es
Mechanistic Aspects of Rearrangement Reactions Leading to or Involving 1-Azabicyclo[3.2.2]nonanes
A significant route to this compound derivatives involves skeletal rearrangement reactions. The "second Cinchona rearrangement" is a key example, where solvolysis of C9-mesylated cinchonidine (B190817) and cinchonine (B1669041) derivatives leads to ring-expanded 1-azabicyclo[3.2.2]nonanes. researchgate.netacs.org This cage expansion is proposed to proceed through a nonclassical nitrogen-bridged cation, which accounts for the retention of configuration observed in the products. researchgate.net The choice of solvent plays a crucial role, with more polar solvents favoring the rearrangement. acs.org
Another well-documented rearrangement occurs during the nucleophilic substitution of 2β-mesyloxymethyl-N-methyl-3β-p-tolyl-tropane. acs.orgnih.gov Instead of the expected bicyclo[3.2.1]octane (tropane) derivatives, this reaction can yield unexpected this compound structures. acs.orgnih.gov The nature of the nucleophile influences the product distribution; alkoxides tend to give exclusively the rearranged product, while amines and imides can produce a mixture of both rearranged and non-rearranged compounds. acs.orgnih.gov The mechanism is thought to involve a 1,2-nucleophilic shift. researchgate.net
Furthermore, the Beckmann rearrangement of bicyclo[2.2.2]octan-2-ones is a common method for preparing lactam intermediates, which can then be reduced to form 2-azabicyclo[3.2.2]nonane derivatives. nih.govualberta.ca The Schmidt reaction offers an alternative pathway to these lactams. nih.gov
| Starting Material | Reaction Type | Key Intermediates/Conditions | Product | References |
| C9-mesylated cinchonidine/cinchonine | Second Cinchona Rearrangement | Solvolysis, nonclassical nitrogen-bridged cation | This compound derivatives | researchgate.netacs.org |
| 2β-mesyloxymethyl-N-methyl-3β-p-tolyl-tropane | Nucleophilic Substitution with Rearrangement | Alkoxides, amines, or imides as nucleophiles | This compound derivatives | acs.orgnih.gov |
| Bicyclo[2.2.2]octan-2-ones | Beckmann Rearrangement | Lactam intermediates | 2-Azabicyclo[3.2.2]nonane derivatives | nih.govualberta.ca |
| Bicyclo[2.2.2]octan-2-ones | Schmidt Reaction | Lactam intermediates | 2-Azabicyclo[3.2.2]nonane derivatives | nih.gov |
Studies on Electrophilic and Nucleophilic Transformations on the Bridged Scaffold
The this compound core is amenable to both electrophilic and nucleophilic transformations, allowing for extensive functionalization. Nucleophilic substitution is a prominent reaction type. For instance, the nucleophilic substitution of mesylates derived from cinchona alkaloids with various nucleophiles like water, potassium cyanide, or phthalimide (B116566) generates new this compound derivatives through cage extension rearrangements that accompany the displacement of the leaving group. researchgate.netresearchgate.net
The reactivity of the bicyclic amine nitrogen allows for N-arylation reactions, for example, with chloropyrimidines. This transformation is crucial for creating hybrid molecules with potential biological applications. nih.govmdpi.com The introduction of aromatic groups can be achieved under reflux conditions using a base such as DIPEA.
Electrophilic transformations are also possible. The nitrogen atom can be quaternized or protonated, which can alter the reactivity of the molecule. For example, quaternization or protonation of the nitrogen in related tropane (B1204802) derivatives can facilitate bridge cleavage through nucleophilic displacement at a benzylic carbon. researchgate.net
Catalytic and Biotransformational Reactivity of this compound
The Role of this compound in Chemical Catalysis
Derivatives of this compound have found applications in catalysis. For instance, enantiomerically pure 1-azabicyclo[3.2.2]nonanes, derived from cinchona alkaloids, are valuable in asymmetric synthesis. acs.org The rigid, chiral scaffold of these molecules can effectively induce stereoselectivity in chemical reactions.
While the direct use of the parent this compound as a catalyst is not extensively documented in the provided context, the broader class of azabicyclic compounds is recognized for its catalytic potential. The development of synthetic routes to functionalized 1-azabicyclo[3.2.2]nonanes, such as those achieved through cycloaddition reactions, opens up possibilities for designing new catalysts. acs.org
Enzyme-Mediated Biotransformation and Degradation Pathways of this compound Derivatives
The metabolic fate of xenobiotic compounds, including those containing the this compound scaffold, is a critical area of research, shedding light on their environmental persistence and biological activity. Enzyme-mediated processes, particularly those driven by microbial enzymes, are primary mechanisms for the biotransformation and degradation of complex organic molecules. Research in this area has identified specific pathways through which derivatives of this compound are modified or broken down.
Lignin (B12514952) Peroxidase-Catalyzed Biotransformation
A notable example of the enzymatic transformation of a this compound derivative is the degradation of the industrial azo dye, Reactive Black HEBL (RBHEBL). Studies have shown that a mixed microbial culture can effectively decolorize and transform this dye, with the key enzymatic activity attributed to lignin peroxidase (LiP). sphinxsai.com
The biotransformation process results in the formation of 3-nitroso-3-azabicyclo[3.2.2]nonane. sphinxsai.com The proposed mechanism involves an asymmetric cleavage of the azo bond (–N=N–) within the RBHEBL molecule, catalyzed by LiP. sphinxsai.comresearchgate.net This enzymatic cleavage occurs between one of the nitrogen atoms of the azo group and the carbon atom of an associated aromatic ring. sphinxsai.com Lignin peroxidase, a heme-containing oxidoreductase, is well-known for its ability to oxidize a wide range of aromatic compounds and environmental pollutants through a peroxide-dependent mechanism. fraunhofer.denih.govresearchgate.net The degradation of RBHEBL leads to a significant reduction in chemical oxygen demand (COD), and phytotoxicity studies have indicated that the resulting biotransformed product is less toxic than the parent dye. sphinxsai.com
This transformation highlights a significant microbial degradation pathway where the core azabicyclic structure remains intact but is chemically modified at the nitrogen atom, yielding a nitroso derivative. sphinxsai.com The process underscores the capability of microbial ligninolytic systems to metabolize complex synthetic compounds containing the this compound framework.
Table 1: Enzyme-Mediated Biotransformation of a this compound Derivative
| Starting Compound | Active Enzyme | Microbial Source | Resulting Product | Transformation Mechanism | Reference |
|---|---|---|---|---|---|
| Reactive Black HEBL (RBHEBL) | Lignin Peroxidase (LiP) | Acclimated Mixed Culture | 3-nitroso-3-azabicyclo[3.2.2]nonane | Asymmetric cleavage of the azo group | sphinxsai.com |
Potential Degradation Pathways
While direct evidence for the complete enzymatic degradation of the this compound ring itself is limited in the current literature, the metabolism of other azabicyclic and heterocyclic compounds offers insights into potential pathways. Enzymes such as cytochrome P450 monooxygenases are frequently involved in the metabolism of xenobiotics in various organisms. These enzymes could potentially catalyze hydroxylation or oxidation reactions at various positions on the this compound ring, initiating its breakdown. Furthermore, the general principles of microbial degradation of complex nitrogen-containing heterocyclic compounds suggest that pathways involving ring cleavage could exist, although specific enzymes and intermediates for the this compound skeleton have not yet been fully elucidated. The structural integrity and inherent stability of the bridged bicyclic system may render it recalcitrant to rapid degradation.
Theoretical and Computational Chemistry Studies of 1 Azabicyclo 3.2.2 Nonane
Quantum Mechanical and Molecular Modeling Investigations
Computational chemistry provides powerful tools to explore the molecular properties of 1-Azabicyclo[3.2.2]nonane at the atomic level. Through quantum mechanical calculations and molecular modeling, researchers have gained insights into its electronic structure, bonding, and the energetic landscape of its various conformations.
Electronic Structure and Bonding Characteristics of this compound
The electronic structure of this compound is characterized by its saturated bicyclic framework and the presence of a tertiary nitrogen atom at a bridgehead position. Quantum mechanical calculations, such as Density Functional Theory (DFT), are employed to understand the distribution of electrons within the molecule and the nature of its chemical bonds.
Key aspects of its electronic structure include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the lone pair of the nitrogen atom, making it the primary site for nucleophilic reactions. The LUMO, on the other hand, is generally distributed over the anti-bonding orbitals of the C-H and C-C bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. A larger gap implies greater stability and lower reactivity. wikipedia.org
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | Data not available in search results | Data not available in search results |
| LUMO Energy | Data not available in search results | Data not available in search results |
| HOMO-LUMO Gap | Data not available in search results | Data not available in search results |
| Dipole Moment | Data not available in search results | Data not available in search results |
Computational Analysis of Conformational Energetics and Transition States
The flexible seven-membered ring in this compound allows for the existence of multiple conformations. Computational methods are essential for determining the relative energies of these conformers and the energy barriers for their interconversion. The most stable conformation and the pathways for conformational change define the dynamic behavior of the molecule.
For the related 3-azabicyclo[3.2.2]nonane system, low-temperature NMR studies have revealed a conformational process with a free-energy of activation (ΔG‡) of 5.9 kcal/mol. researchgate.net This process is attributed to either the ring inversion of the seven-membered ring or a limited pseudorotation of the six-membered ring. researchgate.net Similar computational studies on this compound would involve mapping the potential energy surface to identify stable conformers, such as boat-chair and twin-boat forms, and the transition states that connect them. These calculations provide crucial information on the flexibility of the bicyclic system and the populations of different conformers at various temperatures.
| Conformer/Transition State | Relative Energy (kcal/mol) | Computational Method | Reference Compound |
|---|---|---|---|
| Ring Inversion Transition State | 5.9 (ΔG‡) | Experimental (NMR) | 3-Azabicyclo[3.2.2]nonane researchgate.net |
Strain Analysis and Geometric Characterization
The geometry of this compound is a direct reflection of the interplay between the constraints of the bicyclic system and the tendency of atoms to adopt their ideal bonding geometries. Computational chemistry provides precise values for bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and inherent strain.
Theoretical Determination of Bond Angles and Dihedral Angles in this compound
Theoretical calculations, particularly geometry optimizations using methods like DFT with basis sets such as 6-31G* or larger, can predict the equilibrium geometry of this compound with high accuracy. These calculations provide a complete set of geometric parameters.
Crystal structure analysis of a substituted derivative, (1S,2R,5R,6R)-2-methoxy-6-(1-nitrophenylethynyl)-1-azabicyclo[3.2.2]nonane, reveals key geometric features of the bicyclic core. researchgate.net In this derivative, the torsion angles Φ1 (N1-C7-C6-C5) of 6.3° and Φ2 (N1-C8-C9-C5) of 2.4° indicate a relatively low conformational strain compared to the more twisted 1-azabicyclo[2.2.2]octane systems. researchgate.net These experimental values serve as an excellent benchmark for validating the accuracy of computational models. Theoretical calculations on the parent this compound would provide the ideal, unsubstituted geometry for comparison.
| Parameter | Experimental Value (Å or °) | Method | Compound |
|---|---|---|---|
| Torsion Angle (N1-C7-C6-C5) | 6.3 | X-ray Crystallography | (1S,2R,5R,6R)-2-methoxy-6-(1-nitrophenylethynyl)-1-azabicyclo[3.2.2]nonane researchgate.net |
| Torsion Angle (N1-C8-C9-C5) | 2.4 | X-ray Crystallography | (1S,2R,5R,6R)-2-methoxy-6-(1-nitrophenylethynyl)-1-azabicyclo[3.2.2]nonane researchgate.net |
Computational Assessment of Ring Strain and Structural Stability in the Azabicyclic System
Ring strain in cyclic molecules arises from the deviation of bond angles from their ideal values (angle strain), eclipsing interactions between adjacent bonds (torsional strain), and non-bonded steric interactions (transannular strain). In this compound, the fusion of six- and seven-membered rings within a bicyclic framework inevitably leads to some degree of strain.
Computational methods can quantify the total strain energy by comparing the calculated heat of formation of the molecule with that of a hypothetical strain-free reference compound. Isodesmic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, are a common computational strategy to determine strain energies. The structural stability of the this compound system is a testament to a manageable level of ring strain. X-ray crystallographic studies on a derivative have suggested a reduced conformational strain in the this compound moiety when compared to related, more rigid azabicyclic systems. researchgate.net
| Compound | Calculated Strain Energy (kcal/mol) | Computational Method |
|---|---|---|
| This compound | Data not available in search results | Data not available in search results |
Applications of 1 Azabicyclo 3.2.2 Nonane As Chemical Scaffolds and in Advanced Materials Science
Role as Synthons and Building Blocks in Complex Organic Synthesis
As a potent building block, the 1-azabicyclo[3.2.2]nonane skeleton provides a robust framework for the synthesis of intricate molecules. tcrjournal.com Its conformational rigidity and defined spatial arrangement of substituents allow for precise control over the geometry of the final products.
The this compound framework is a key intermediate in the synthesis of more elaborate bridged molecular systems. One notable pathway to access this scaffold is through the rearrangement of Cinchona alkaloids. tcrjournal.comnih.gov For instance, the solvolysis of mesylated cinchonidine (B190817) or cinchonine (B1669041) can induce a ring expansion of the quinuclidine (B89598) core to afford enantiopure 1-azabicyclo[3.2.2]nonanes functionalized at the C3 position. nih.gov This "second Cinchona rearrangement" provides a stereoselective entry into this class of compounds, which can then be used for further synthetic elaborations.
Derivatives of this scaffold have been utilized to create constrained analogues of naturally occurring compounds. For example, 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane has been synthesized as a structurally rigid version of anabasine, a natural nicotinic acetylcholine (B1216132) receptor (nAChR) ligand. researchgate.netacs.org The synthesis involves strategies such as ring-opening/aminocyclization sequences to incorporate the azabicyclic core. researchgate.net The use of the this compound unit in these contexts demonstrates its utility in generating novel molecular structures with specific conformational constraints, which is crucial for probing biological interactions. researchgate.netacs.org
| Precursor/Starting Material | Synthetic Transformation | Resulting Bridged System | Application/Significance |
| Cinchonidine / Cinchonine | Second Cinchona Rearrangement (Solvolysis) | C3-functionalized 1-azabicyclo[3.2.2]nonanes nih.gov | Stereoselective synthesis of functionalized scaffolds |
| N-(1-(pyridin-3-ylethylidene)propan-2-amine | Alkylation / Cyclization | 2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane researchgate.net | Constrained analogue of a natural product |
Beyond its role in synthesizing biologically-inspired molecules, the this compound scaffold has been incorporated into sophisticated non-biological chemical structures, particularly in the development of diagnostic agents. An important example is its use in the creation of metal-based radiopharmaceuticals for Positron Emission Tomography (PET) imaging.
Researchers have synthesized complexes using 4N-azabicyclo[3.2.2]nonane thiosemicarbazone (TSC) derivatives, which act as ligands for the positron-emitting radionuclide Copper-64 (⁶⁴Cu). snmjournals.org These resulting lipophilic cationic complexes, with the general formula [⁶⁴Cu(L)]Cl, are designed to target specific cellular components. snmjournals.org The azabicyclic framework provides a stable and sterically defined backbone for the chelating thiosemicarbazone moiety, ensuring the robust coordination of the copper ion. The integration of the this compound unit into these organometallic complexes showcases its utility in constructing advanced chemical tools for noninvasive medical imaging. snmjournals.org
| Component 1 | Component 2 | Component 3 | Complex Chemical Architecture |
| This compound scaffold | Thiosemicarbazone (TSC) chelator | Copper-64 (⁶⁴Cu) radionuclide | [⁶⁴Cu-Azabicyclo[3.2.2]nonane TSC]⁺ Complex snmjournals.org |
Engagement in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry relies on non-covalent interactions to form organized assemblies from individual molecular components. fiveable.me The defined structure and chemical properties of this compound and its isomers make them interesting participants in the formation of such higher-order structures.
The this compound framework, particularly its isomer 3-azabicyclo[3.2.2]nonane, has been studied as a guest molecule within host-guest inclusion compounds. tandfonline.comuchile.cl In these assemblies, a "host" molecule with an internal cavity encapsulates a "guest" molecule. Thiourea (B124793) is a well-known host that can form crystalline channels capable of trapping various guest molecules.
Studies using ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR spectroscopy have investigated thiourea inclusion compounds containing 3-azabicyclo[3.2.2]nonane. tandfonline.comuchile.cl Within the thiourea channel, the azabicyclic molecule is confined, and its molecular motions and interactions with the host lattice can be analyzed. These host-guest systems provide a unique microenvironment to study the properties of the isolated azabicyclic amine, revealing details about the strength of host-guest hydrogen bonding and other non-covalent forces. tandfonline.com
The chemical behavior of this compound in supramolecular assemblies is governed by non-covalent interactions. The tertiary amine nitrogen atom within the scaffold is a hydrogen bond acceptor, allowing it to interact with hydrogen bond donors. nih.gov This capability is fundamental to its participation in molecular recognition events.
In thiourea host-guest complexes, the interaction between the amine guest and the host is mediated by hydrogen bonding. tandfonline.com The strength of these interactions influences the motional dynamics of the guest molecule within the host's channel. tandfonline.comuchile.cl Beyond strong hydrogen bonds, other interactions such as van der Waals forces are also critical for the stability of host-guest complexes. In broader bicyclic systems, "improper" hydrogen bonds, such as C–H···S or C–H···N interactions, can also contribute significantly to conformational stability and molecular recognition. rsc.org The rigid structure of the this compound pre-organizes its interaction sites, making it a predictable component for designing systems based on molecular recognition.
Contribution to Materials Science for Enhanced Chemical Properties
In materials science, small organic molecules are often used as templates or "structure-directing agents" (SDAs) to guide the formation of inorganic materials with specific porous architectures. The size and shape of the SDA molecule can determine the pore size and connectivity of the final material, thereby enhancing its chemical properties for applications in catalysis and separation.
The isomer 3-azabicyclo[3.2.2]nonane has been successfully employed as an SDA in the synthesis of porous silicate (B1173343) phases, also known as zeolites. researchgate.net Despite its close structural relationship to other cyclic amines like quinuclidine (1-azabicyclo[2.2.2]octane), 3-azabicyclo[3.2.2]nonane can direct the formation of different porous structures under similar reaction conditions. Research has shown that it can template the synthesis of several distinct porosil phases, including deca-dodecasil 3R (DDR), dodecasil 1H (DOH), sigma-2 (SGT), and levyne (LEV). researchgate.net This demonstrates that the specific geometry of the azabicyclononane molecule plays a crucial role in organizing the silicate precursors during crystallization, leading to materials with tailored porosity and, consequently, enhanced chemical functionality. researchgate.net
| Structure-Directing Agent | Resulting Porous Silicate Phase (Zeolite) | Structure Type Code |
| 3-Azabicyclo[3.2.2]nonane | deca-dodecasil 3R | DDR researchgate.net |
| 3-Azabicyclo[3.2.2]nonane | dodecasil 1H | DOH researchgate.net |
| 3-Azabicyclo[3.2.2]nonane | sigma-2 | SGT researchgate.net |
| 3-Azabicyclo[3.2.2]nonane | levyne | LEV researchgate.net |
Future Research Directions and Unexplored Avenues in 1 Azabicyclo 3.2.2 Nonane Chemistry
Prospects for Novel Synthetic Methodologies
Current syntheses of the 1-azabicyclo[3.2.2]nonane core often rely on multi-step sequences, such as ring-expansion reactions of quinuclidine (B89598) derivatives or rearrangements of other bicyclic systems. researchgate.net The future of its synthesis lies in the development of more efficient, stereoselective, and sustainable methods.
Catalytic and Asymmetric Approaches: A significant frontier is the development of catalytic methods for constructing the bicyclic core. Transition metal-catalyzed reactions, such as rhodium-catalyzed [3+4] cycloadditions, have shown promise for building similar 6-azabicyclo[3.2.2]nonane systems and could be adapted. acs.orgemory.edu Future work will likely focus on enantioselective strategies to control the compound's stereochemistry, which is crucial for applications in chiral catalysis and materials science. Cobalt-catalyzed hydroalkylation has proven effective for the enantioselective functionalization of related azabicyclic alkenes, suggesting a viable path for creating chiral derivatives. acs.orgacs.org The design of new chiral ligands and organocatalysts tailored for these transformations represents a key research avenue. researchgate.net
Flow Chemistry: The adoption of continuous flow synthesis presents a major opportunity for the production of this compound and its derivatives. escholarship.orgresearchgate.netrsc.org Flow chemistry offers enhanced safety, scalability, and control over reaction parameters compared to traditional batch processing. uc.ptdurham.ac.uk Developing a robust, multi-step flow process for this scaffold could streamline its availability for broader research and application. researchgate.netuc.pt
Table 1: Potential Future Synthetic Strategies for this compound
| Methodology | Potential Advantage | Research Goal |
|---|---|---|
| Transition Metal Catalysis | High efficiency, novel bond formations | Development of catalytic cycloaddition or C-H activation/functionalization strategies to build or modify the scaffold. acs.orgmdpi.com |
| Asymmetric Synthesis | Access to enantiomerically pure compounds | Design of chiral catalysts (e.g., based on Rh, Co, Pd) or organocatalysts for stereoselective ring construction. nih.govgoogle.com |
| Flow Chemistry | Scalability, safety, process control | Conversion of existing multi-step batch syntheses into a continuous, automated flow process. escholarship.orgdurham.ac.uk |
| Photocatalysis | Mild reaction conditions, unique reactivity | Exploration of light-mediated radical pathways for ring formation or functionalization. researchgate.net |
Advancements in Spectroscopic and Computational Analysis
A thorough understanding of the conformational and electronic landscape of this compound is essential for predicting its reactivity and designing new applications. Future research will leverage sophisticated analytical and computational tools to move beyond basic structural confirmation.
Advanced NMR Spectroscopy: The rigid, bridged structure of this compound can lead to complex NMR spectra with overlapping signals and unusual coupling constants. Advanced multi-dimensional NMR techniques (e.g., HSQC, HMBC, NOESY) are crucial for unambiguous structural assignment of complex derivatives. ipb.pt A key area for future investigation is the molecule's conformational dynamics. Variable-temperature (VT) NMR studies can provide thermodynamic data on conformational equilibria, which may exist in substituted analogues. rsc.org Furthermore, the application of quantum mechanical models to analyze NMR data can help deconstruct complex spectra and extract precise parameters, even from lower-field benchtop spectrometers. youtube.com
Computational Chemistry: Density Functional Theory (DFT) is a powerful tool for exploring aspects of molecular structure and reactivity that are difficult to probe experimentally. researchgate.net Future computational studies are expected to focus on several key areas:
Conformational Analysis: Accurately predicting the lowest energy conformers and the energy barriers between them. auremn.org.brnih.gov
Spectra Prediction: Calculating NMR chemical shifts and coupling constants to aid in the interpretation of experimental data and confirm stereochemistry. nih.gov
Mechanistic Investigations: Modeling reaction pathways for novel synthetic methods to optimize conditions and predict outcomes. acs.orgresearchgate.nettubitak.gov.tr
Electronic Properties: Calculating frontier molecular orbitals (FMOs) and electrostatic potential maps to understand reactivity and potential intermolecular interactions. researchgate.net
Table 2: Advanced Analytical and Computational Research Targets
| Technique | Research Focus | Expected Outcome |
|---|---|---|
| Variable-Temperature NMR | Conformational dynamics of substituted derivatives | Determination of equilibrium constants and thermodynamic parameters (ΔG°, ΔH°, ΔS°) for conformational changes. rsc.org |
| 2D NMR (NOESY/ROESY) | Through-space proton correlations | Unambiguous assignment of stereochemistry and preferred solution-state conformation. ipb.pt |
| Density Functional Theory (DFT) | Reaction mechanism modeling | In-silico validation of proposed synthetic routes and prediction of stereochemical outcomes. acs.orgtubitak.gov.tr |
| DFT and Hirshfeld Analysis | Crystal packing and intermolecular interactions | Understanding solid-state structure and designing crystalline materials. researchgate.net |
Emerging Chemical Transformations and Non-Biological Applications of the Azabicyclic Scaffold
While much of the research on related azabicycles has been driven by biological applications, the unique structural properties of the this compound core make it a compelling candidate for non-biological applications in materials science and catalysis.
Materials Science: The rigid, three-dimensional structure of the scaffold is a valuable attribute for creating ordered materials. Related azabicyclic compounds have been used as structure-directing agents (templates) in the synthesis of porous silicate (B1173343) phases like zeolites. researchgate.net Future research could explore the use of this compound and its derivatives to template the formation of novel microporous or mesoporous materials with unique catalytic or separation properties. Furthermore, quaternization of the bridgehead nitrogen can lead to the formation of ionic liquids. acs.orggoogle.com The synthesis of a new family of ionic liquids based on the this compound cation could yield materials with interesting thermal and electrochemical properties for use as electrolytes or specialized solvents.
Ligand Development for Catalysis: The defined stereochemistry and presence of a coordinating nitrogen atom make the this compound skeleton an attractive platform for the design of novel ligands for transition metal catalysis. mdpi.com By introducing additional coordinating groups onto the scaffold, it is possible to create new chiral pincer or bidentate ligands. These ligands could find use in asymmetric catalysis, where the rigid bicyclic frame would enforce a specific coordination geometry around the metal center, potentially leading to high levels of enantioselectivity in catalytic transformations. google.com The development of norbornene-based scaffolds for drug delivery systems also suggests that the this compound core could be used as a rigid linker or building block in supramolecular chemistry and the construction of complex molecular architectures. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Azabicyclo[3.2.2]nonane, and what experimental conditions influence product selectivity?
- Methodological Answer : The Pd-catalyzed cyclization of aryl halides with ketones or ketals is a key route, as demonstrated by Reissig-inspired protocols. For example, aryl bromides react under Pd catalysis to yield this compound, though competing pathways (e.g., ketal addition) may require optimization of solvent, temperature, and catalyst loading to suppress side products . Silver-mediated ring enlargement of halogenated precursors (e.g., quincorine derivatives) offers another stereoselective route, yielding four stereogenic centers in high purity after chromatographic purification .
Q. How is the crystal structure of this compound derivatives characterized, and what structural insights are critical for pharmacological applications?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the crystal structure of (1S,2S,5R,6R)-2-methoxy-6-(4-nitrophenylethynyl)-1-azabicyclo[3.2.2]nonane revealed reduced conformational strain (torsion angles Φ1 = 6.3°, Φ2 = 2.4°) compared to smaller bicyclic systems, suggesting enhanced stability for receptor binding. Key parameters include bond angles at the bridgehead nitrogen and spatial arrangement of substituents .
Q. What pharmacological targets are associated with this compound derivatives?
- Methodological Answer : Derivatives like 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane exhibit potent binding to α7 nicotinic acetylcholine receptors (α7 nAChRs), validated via in vitro radioligand displacement assays. Computational docking studies (e.g., with PDB 1A5H) further predict interactions with hydrophobic pockets and hydrogen-bonding residues, guiding structure-based design .
Advanced Research Questions
Q. How can researchers resolve contradictions in cyclization product formation (e.g., ketone vs. ketal addition) during Pd-catalyzed syntheses?
- Methodological Answer : Mechanistic studies using isotopic labeling (e.g., deuterated substrates) or in situ spectroscopic monitoring (e.g., NMR) can clarify reaction pathways. For instance, competing pathways in Reissig-type reactions may arise from solvent polarity effects or intermediates like strained iminium ions, as observed in heterocinchona rearrangements. Kinetic control via low-temperature quenching may favor desired products .
Q. What computational strategies predict the binding interactions of this compound derivatives with therapeutic targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics (MD) simulations (e.g., GROMACS) assesses binding stability. For example, 3-azabicyclo[3.2.2]nonane derivatives showed favorable interactions with Wnt signaling proteins (PDB 1ERR) and antidiabetic targets (PDB 1SA0), validated by free-energy calculations (MM-PBSA/GBSA) .
Q. How do structure-activity relationship (SAR) studies optimize this compound derivatives for neuroprotective or anti-inflammatory activity?
- Methodological Answer : Systematic substitution at positions 2, 5, and 6 (e.g., methoxy, nitrophenyl, or pyridyl groups) is evaluated via in vitro assays (e.g., TNF-α inhibition or Aβ-reduction). For α7 nAChR agonists, carbamate linkers and aromatic substituents enhance potency, as shown in SAR studies of 1,4-diazabicyclo[3.2.2]nonane derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
